

Addressing batch-to-batch variability of TEGOSOFT 189

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Compound of Interest

Compound Name: TEGOSOFT 189

Cat. No.: B1169835

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Technical Support Center: TEGOSOFT® 189

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of TEGOSOFT® 189 (INCI: Isodecyl Neopentanoate).

Frequently Asked Questions (FAQs)

Q1: What is TEGOSOFT® 189?

TEGOSOFT® 189 is the trade name for Isodecyl Neopentanoate, a synthetic emollient ester. It is utilized in a variety of cosmetic and pharmaceutical applications for its unique sensory properties, such as a light, non-oily skin feel, and good spreadability. It also functions as an effective solvent for lipophilic active ingredients.

Q2: What are the typical applications of TEGOSOFT® 189?

TEGOSOFT® 189 is commonly used in the formulation of:

- Sun care products (as a solvent for UV filters)
- Skin creams and lotions
- Color cosmetics

- Antiperspirants and deodorants

Q3: What are the key physicochemical properties of TEGOSOFT® 189 that can influence formulation performance?

Key properties include viscosity, polarity, surface tension, and spreading value. These characteristics can impact the stability, sensory profile, and overall performance of the final formulation.

Q4: How can I obtain the Certificate of Analysis (CoA) for a specific batch of TEGOSOFT® 189?

The Certificate of Analysis (CoA) for a specific batch should be requested from your supplier or the manufacturer, Evonik. The CoA provides key quality control parameters for that particular batch.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in excipients like TEGOSOFT® 189 can manifest in several ways within a formulation. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Changes in Emulsion Viscosity or Stability

Question: My emulsion (cream or lotion) formulated with a new batch of TEGOSOFT® 189 shows a different viscosity or is exhibiting signs of instability (e.g., phase separation, creaming). What could be the cause and how can I troubleshoot it?

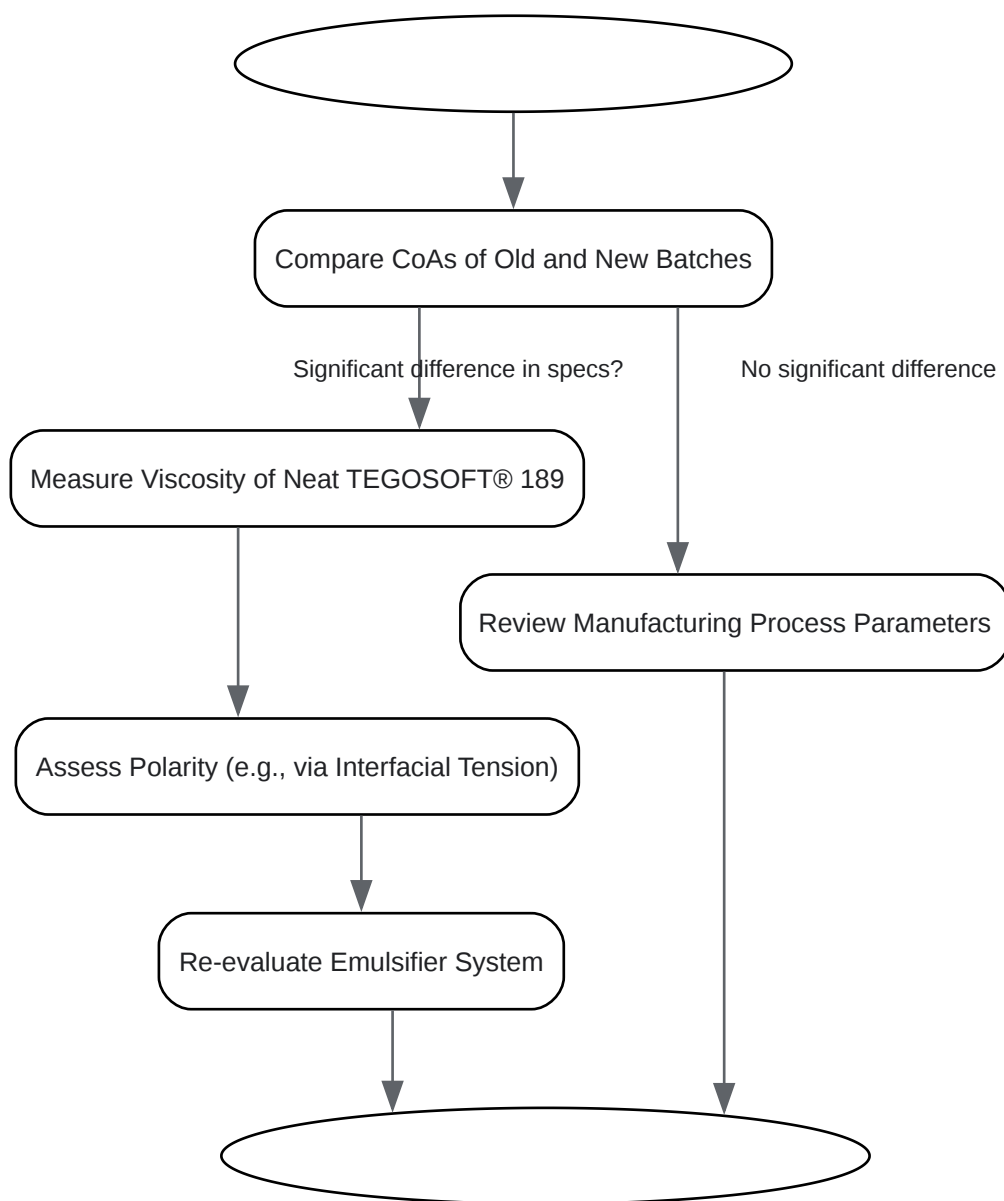
Answer:

Variations in the physicochemical properties of TEGOSOFT® 189 between batches can affect emulsion stability. Key parameters to investigate are:

- Viscosity: A lower viscosity emollient can lead to a thinner final product, while a higher viscosity can increase it.

- Polarity: Changes in polarity can affect the emulsifier's performance at the oil-water interface, potentially leading to instability.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for emulsion instability.

Recommended Actions:

- **Compare Certificates of Analysis (CoA):** Scrutinize the CoAs of the previous and current batches of TEGOSOFT® 189. Look for any parameters that are different, even if they are within the specified range.
- **In-House Quality Control:** If you have the capabilities, perform in-house checks on the incoming raw material. Key tests are outlined in the "Experimental Protocols" section below.
- **Formulation Adjustment:** If a consistent difference between batches is identified, a minor adjustment to your formulation may be necessary. This could involve slightly increasing or decreasing the emulsifier concentration or adjusting the ratio of other emollients.

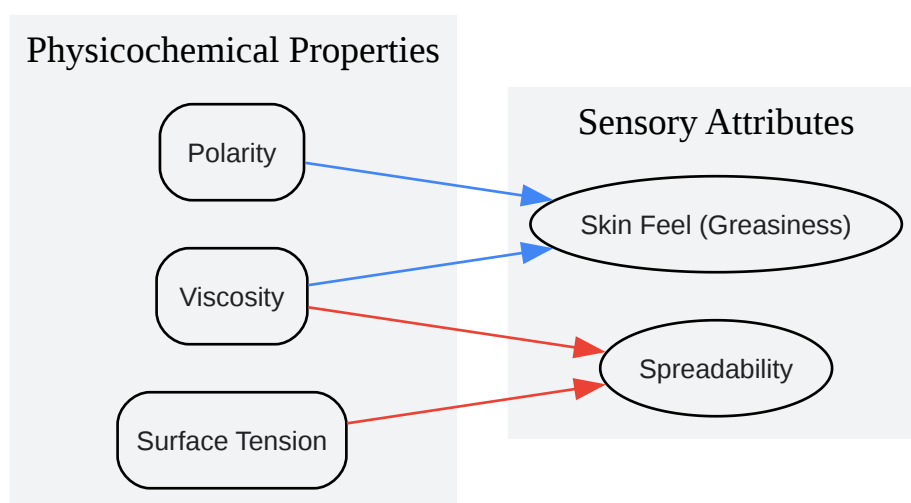
Issue 2: Altered Sensory Profile of the Final Product

Question: The skin feel of my product has changed with the new batch of TEGOSOFT® 189. It feels greasier or doesn't spread as easily. Why is this happening?

Answer:

The sensory profile of an emollient is directly related to its physical properties. Changes in spreadability and viscosity are the most likely culprits.

Logical Relationship of Sensory Attributes:



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Caption: Influence of physical properties on sensory attributes.

Recommended Actions:

- **Spreading Test:** Perform a simple qualitative spreading test by applying a controlled amount of each batch of TEGOSOFT® 189 onto a surface (e.g., a glass slide or artificial skin substrate) and observing the area it covers over time.
- **Viscosity Measurement:** If possible, measure the viscosity of the neat material from both batches.
- **Supplier Communication:** Contact your supplier to discuss the observed sensory differences and inquire about any known variability in the manufacturing process.

Data Presentation

The following table summarizes typical specification ranges for Isodecyl Neopentanoate. Note that these are general values and the manufacturer's CoA for a specific batch should always be consulted.

Parameter	Typical Value/Range	Test Method
Appearance	Clear, colorless to slightly yellowish liquid	Visual
Odor	Characteristic	Olfactory
Acid Value	≤ 0.5 mg KOH/g	Titration (e.g., ASTM D974)
Saponification Value	220 - 240 mg KOH/g	Titration (e.g., ASTM D94)
Refractive Index	1.435 - 1.445 (at 20°C)	Refractometry
Specific Gravity	0.850 - 0.870 (at 25°C)	Densitometry

Experimental Protocols

Here are detailed methodologies for key experiments to assess the quality and consistency of incoming TEGOSOFT® 189 batches.

1. Determination of Acid Value

- Principle: This test measures the amount of free fatty acids present in the emollient. A higher acid value could indicate degradation.
- Apparatus: Burette, flask, analytical balance.
- Reagents: Isopropanol (neutralized), 0.1 M potassium hydroxide (KOH) solution, phenolphthalein indicator.
- Procedure:
 - Accurately weigh approximately 5 g of the TEGOSOFT® 189 sample into a flask.
 - Add 50 mL of neutralized isopropanol and a few drops of phenolphthalein indicator.
 - Titrate with 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.
 - Record the volume of KOH solution used.
- Calculation: Acid Value (mg KOH/g) = $(V \times N \times 56.1) / W$ Where:
 - V = Volume of KOH solution in mL
 - N = Normality of the KOH solution
 - W = Weight of the sample in g

2. Viscosity Measurement

- Principle: To determine the dynamic viscosity of the emollient, which can influence the final product's texture and stability.
- Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindle, temperature-controlled water bath.
- Procedure:
 - Calibrate the viscometer according to the manufacturer's instructions.

- Place a sufficient amount of the TEGOSOFT® 189 sample in a suitable container and allow it to equilibrate to a specified temperature (e.g., 25°C) in the water bath.
- Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's range.
- Immerse the spindle into the sample to the marked depth.
- Start the viscometer and allow the reading to stabilize before recording the viscosity value.

3. Refractive Index Measurement

- Principle: The refractive index is a measure of how light propagates through the material and is a good indicator of purity and consistency.
- Apparatus: Abbe refractometer with a temperature-controlled prism.
- Procedure:
 - Calibrate the refractometer using a standard of known refractive index.
 - Ensure the prism is clean and dry.
 - Apply a few drops of the TEGOSOFT® 189 sample to the prism.
 - Close the prism and allow the sample to reach the desired temperature (e.g., 20°C).
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index from the scale.
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